Mefatinib

EGFR inhibition HER2 inhibition Kinase assay

For translational oncology programs, sourcing a second-generation EGFR TKI with validated superior efficacy in genomically defined NSCLC subgroups is critical. Mefatinib addresses this need as an irreversible pan-EGFR/HER2 inhibitor with differentiated clinical performance. • Superior PFS in EGFR L858R-mutant NSCLC: 5.45-month improvement over gefitinib (13.73 vs. 8.28 months, HR=0.55). • High intracranial activity: 87.1% ORR and 12.8-month mPFS in patients with brain metastases. • Robust efficacy in uncommon EGFR mutations: 85.7% ORR and 23.6-month mPFS. Supplied with rigorous analytical documentation to support reliable preclinical and clinical research.

Molecular Formula C29H27ClF3N5O10
Molecular Weight 698.0 g/mol
CAS No. 1989592-50-8
Cat. No. B12395062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefatinib
CAS1989592-50-8
Molecular FormulaC29H27ClF3N5O10
Molecular Weight698.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H19ClF3N5O2.2C4H4O4/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12;2*5-3(6)1-2-4(7)8/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-
InChIKeyAUGQPHRSSXWEBH-LTOSPQESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mefatinib (CAS 1989592-50-8) Procurement Guide: A Second-Generation Irreversible Pan-EGFR Inhibitor


Mefatinib (Mifanertinib dimaleate, MET306) is a second-generation, orally bioavailable, irreversible pan-EGFR tyrosine kinase inhibitor (TKI) with potent dual activity against both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) [1]. In cell-free biochemical assays, mefatinib inhibits EGFR with an IC50 of 0.4 nM and HER2 with an IC50 of 11.7 nM [1]. As a covalent inhibitor, it binds irreversibly to the kinase domain of both wild-type and mutant EGFR, a key differentiating feature from reversible first-generation inhibitors [2].

Why Mefatinib is Not Interchangeable with Other EGFR Tyrosine Kinase Inhibitors


The clinical and preclinical profile of mefatinib demonstrates that it cannot be simply substituted with another EGFR TKI, even those within the same therapeutic class. While several agents target the EGFR pathway, their biochemical profiles differ significantly in terms of target spectrum, binding reversibility, and clinical efficacy in specific patient subpopulations. First-generation TKIs (e.g., gefitinib, erlotinib) are reversible inhibitors with no activity against HER2, while second-generation agents (e.g., afatinib) are irreversible but have distinct clinical efficacy and safety profiles [1]. A direct Phase III trial demonstrated that mefatinib provides a statistically significant improvement in progression-free survival compared to gefitinib (HR = 0.68, p = 0.0024), underscoring that these agents are not clinically equivalent [2]. The quantitative evidence below details specific, comparator-backed performance metrics that differentiate mefatinib in scientific and procurement contexts.

Mefatinib Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


In Vitro Potency Comparison: Mefatinib vs. Afatinib in EGFR and HER2 Inhibition

Mefatinib demonstrates potent, dual inhibition of EGFR and HER2. In a direct comparison, its biochemical IC50 for EGFR (0.4 nM) is similar to that of afatinib (0.4 nM), while its HER2 inhibition (IC50 = 11.7 nM) is also comparable to afatinib's reported value of 14 nM, confirming its profile as a potent dual inhibitor . Furthermore, in a preclinical xenograft model using the erlotinib-resistant NCI-H1975 cell line (harboring EGFR L858R/T790M), mefatinib exhibited anti-tumor activity that was similar to or better than that of afatinib .

EGFR inhibition HER2 inhibition Kinase assay

Superior Progression-Free Survival vs. Gefitinib in a Phase III Head-to-Head Trial in EGFR-Mutant NSCLC

In a randomized, Phase III head-to-head clinical trial comparing first-line mefatinib (60 mg QD) to gefitinib (250 mg QD) in 336 patients with advanced EGFR-mutant NSCLC (exon 19 deletion or L858R mutation), mefatinib demonstrated a statistically significant improvement in median progression-free survival (PFS) [1]. The overall median PFS was 13.73 months for mefatinib versus 9.66 months for gefitinib (HR = 0.68; p = 0.0024). This benefit was especially pronounced in the subgroup of patients with the EGFR L858R mutation, where median PFS was 13.73 months for mefatinib versus 8.28 months for gefitinib (HR = 0.55) [1].

NSCLC Phase III trial Progression-free survival

Preserved Efficacy in TP53 Co-Mutated NSCLC vs. Diminished Gefitinib Activity

Co-occurring TP53 mutations are a common resistance mechanism associated with reduced efficacy of EGFR TKIs. A Phase III trial demonstrated that while the presence of disruptive co-mutations significantly decreased the therapeutic benefit of gefitinib, the efficacy of mefatinib was largely unaffected [1]. In patients with these co-occurring disruptive mutations, median PFS was 12.55 months for mefatinib versus 9.56 months for gefitinib (HR = 0.56; p = 0.0005). In the L858R/co-mutation subgroup, the benefit was even more substantial, with median PFS of 13.70 months for mefatinib compared to 8.28 months for gefitinib (HR = 0.44; p = 0.0004) [1]. A separate Phase Ib/II study corroborated this, showing that patients with concurrent TP53 mutations had comparable PFS to those with wild-type TP53 when treated with mefatinib (14.0 vs. 15.4 months; p = 0.315) [2].

TP53 mutation Biomarker NSCLC

Demonstrated Clinical Activity in Uncommon EGFR Mutations: G719X, S768I, and L861Q

Mefatinib has shown promising clinical activity in patients with advanced NSCLC harboring uncommon EGFR mutations, a population where treatment options are less defined. In a Phase II study specifically focused on these mutations (G719X, S768I, and/or L861Q), first-line mefatinib therapy (n=21) achieved an objective response rate (ORR) of 85.7% and a median progression-free survival (PFS) of 23.6 months [1]. A cross-study comparison indicates that these efficacy outcomes for mefatinib are more favorable than those reported for osimertinib in a similar patient population, where a pooled analysis of two Phase II trials showed a first-line ORR of 63.6% and median PFS of only 5.5 months [2]. The study authors note that mefatinib's PFS outcomes appear better than those reported for afatinib and osimertinib in this context, though such cross-study comparisons should be interpreted with caution [1].

Uncommon EGFR mutations G719X L861Q

Intracranial Activity in NSCLC Patients with Brain Metastases

The ability of an EGFR TKI to penetrate the blood-brain barrier (BBB) and exert intracranial activity is a critical differentiator for managing patients with brain metastases. In a Phase Ib/II study of mefatinib, 29% (31 out of 106) of enrolled patients had baseline brain metastases [1]. In this subgroup, treatment with mefatinib yielded a high objective response rate (ORR) of 87.1%, a median progression-free survival (PFS) of 12.8 months, and a median overall survival (OS) of 25.2 months [1].

Brain metastasis Intracranial activity NSCLC

Favorable Tolerability and Low Treatment Discontinuation Rate in Clinical Trials

Mefatinib has demonstrated a manageable and favorable safety profile in multiple clinical studies. In the Phase III head-to-head trial against gefitinib, mefatinib's safety profile was notable, with only 5.8% of patients requiring dose reduction and less than 5% discontinuing treatment due to adverse events [1]. The most common treatment-related adverse events in a Phase II study were consistent with EGFR inhibition, primarily involving manageable skin and gastrointestinal toxicities (e.g., rash in 95.2% and diarrhea in 90.5% of patients) .

Safety Tolerability Adverse events

Mefatinib: Recommended Application Scenarios Based on Quantitative Evidence


Investigational Therapy for EGFR L858R-Mutant NSCLC, Especially with Co-Mutations

Based on direct Phase III evidence, mefatinib should be prioritized for research programs focused on EGFR L858R-mutant NSCLC. In this subgroup, mefatinib demonstrated a substantial 5.45-month improvement in median PFS over gefitinib (13.73 vs. 8.28 months, HR = 0.55) [1]. This differentiation is further amplified in patients with co-occurring TP53 or other disruptive mutations, where the PFS benefit is even more pronounced (HR = 0.44 for L858R/co-mutated subgroup) [1]. Therefore, clinical trials or translational studies targeting these specific, high-prevalence genomic subsets can leverage mefatinib's superior efficacy to potentially achieve more favorable outcomes.

Research Targeting Uncommon EGFR Mutations (G719X, S768I, L861Q)

For preclinical or clinical research involving NSCLC driven by uncommon EGFR mutations (such as G719X, S768I, or L861Q), mefatinib presents a strong candidate as a comparator or investigational agent. Phase II data show a high ORR of 85.7% and a median PFS of 23.6 months in this population [2]. Given that these outcomes appear more favorable than cross-study data for other TKIs like osimertinib (ORR 63.6%, mPFS 5.5 months), mefatinib offers a potentially superior therapeutic option that warrants further investigation in this genomically defined niche [2].

Studies Evaluating CNS Activity and Brain Metastasis Management in EGFR-Mutant NSCLC

Mefatinib's demonstrated clinical activity in patients with brain metastases (ORR 87.1%, mPFS 12.8 months) supports its use in research focused on central nervous system (CNS) involvement in EGFR-mutant NSCLC [3]. Studies investigating the prevention or treatment of brain metastases, or those comparing the intracranial efficacy of different EGFR TKIs, should consider including mefatinib as a key arm or reference compound. Its ability to penetrate the blood-brain barrier and exert durable intracranial responses is a critical feature for this application.

Comparative Effectiveness Research in Genomically Complex EGFR-Mutant NSCLC

The Phase III evidence showing that mefatinib's efficacy is minimally impacted by co-occurring disruptive mutations (unlike gefitinib) positions it as a valuable tool for comparative effectiveness research [1]. Studies aiming to dissect the impact of complex genomics (e.g., TP53, EGFR amplification) on TKI response can use mefatinib as a probe or comparator. Its robust performance in genomically complex tumors allows for cleaner evaluation of biomarkers and resistance mechanisms, as its activity is less confounded by these common co-alterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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